molecular formula C17H17ClN2O2 B5209279 N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide

N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide

Cat. No. B5209279
M. Wt: 316.8 g/mol
InChI Key: SYNDELZGYGKVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide, commonly known as A-836,339, is a potent and selective CB2 receptor agonist. It is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases.

Mechanism of Action

A-836,339 selectively activates the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. Activation of the CB2 receptor by A-836,339 leads to the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory pathways, resulting in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
A-836,339 has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases. A-836,339 has been shown to inhibit pro-inflammatory cytokine production and activate anti-inflammatory pathways, resulting in the reduction of inflammation and pain.

Advantages and Limitations for Lab Experiments

One advantage of A-836,339 is its high selectivity for the CB2 receptor, which allows for specific targeting of immune cells and the regulation of inflammation and pain. However, one limitation of A-836,339 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of A-836,339. One direction is the investigation of its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Another direction is the development of more soluble analogs of A-836,339 for improved experimental administration. Additionally, the study of the pharmacokinetics and pharmacodynamics of A-836,339 in humans could provide valuable information for its potential clinical use.
Conclusion:
In conclusion, A-836,339 is a potent and selective CB2 receptor agonist that has been widely studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models of inflammation, pain, and neurodegenerative disorders. While there are limitations to its experimental use, there are several future directions for the study of A-836,339 that could lead to its potential clinical use.

Synthesis Methods

The synthesis of A-836,339 involves several steps. The first step is the reaction of 4-chlorobenzyl chloride with 4-methylbenzylamine to form N-[2-(4-chlorophenyl)ethyl]-4-methylbenzylamine. The second step is the reaction of the intermediate product with ethylenediamine to form N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide, which is the final product.

Scientific Research Applications

A-836,339 has been studied for its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. A-836,339 has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12-2-8-15(9-3-12)20-17(22)16(21)19-11-10-13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNDELZGYGKVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.